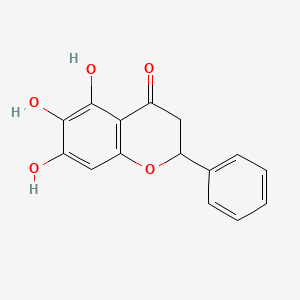
Dihydrobaicalein
Descripción general
Descripción
La dihidrobaicaleína es un compuesto natural de flavonoides derivado de las raíces de la planta Scutellaria baicalensis. Es conocida por sus diversas actividades biológicas, incluida su función como inhibidor de la quinasa similar a polo 1 (PLK1), lo cual es significativo en la investigación del cáncer . El compuesto tiene una fórmula molecular de C15H12O5 y un peso molecular de 272.25 g/mol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La dihidrobaicaleína se puede sintetizar mediante la reducción de la baicaleína. El proceso de reducción normalmente implica el uso de gas hidrógeno en presencia de un catalizador de paladio. La reacción se lleva a cabo en condiciones suaves para garantizar la reducción selectiva del doble enlace en la baicaleína sin afectar otros grupos funcionales .
Métodos de Producción Industrial: La producción industrial de dihidrobaicaleína implica la extracción de baicaleína de las raíces de Scutellaria baicalensis, seguida de su reducción. El proceso de extracción incluye la extracción con disolventes utilizando etanol o metanol, seguida de la purificación mediante cromatografía en columna. La baicaleína purificada se somete entonces a hidrogenación catalítica para producir dihidrobaicaleína .
Tipos de Reacciones:
Oxidación: La dihidrobaicaleína puede experimentar reacciones de oxidación para formar baicaleína.
Reducción: Como se mencionó anteriormente, la dihidrobaicaleína se forma mediante la reducción de la baicaleína.
Sustitución: La dihidrobaicaleína puede experimentar reacciones de sustitución, particularmente en los grupos hidroxilo.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Gas hidrógeno, catalizador de paladio.
Agentes de Sustitución: Cloruros de acilo, haluros de alquilo.
Principales Productos Formados:
Oxidación: Baicaleína.
Reducción: Dihidrobaicaleína.
Sustitución: Varios derivados acilados o alquilados de la dihidrobaicaleína.
Aplicaciones Científicas De Investigación
La dihidrobaicaleína tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor para la síntesis de varios derivados de flavonoides.
Mecanismo De Acción
La dihidrobaicaleína ejerce sus efectos principalmente a través de la inhibición de PLK1. PLK1 es una quinasa serina/treonina involucrada en varias etapas del ciclo celular, incluida la mitosis. Al inhibir PLK1, la dihidrobaicaleína interrumpe el ciclo celular, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . El compuesto también inhibe otras quinasas como VRK2 y PLK2, lo que contribuye a sus propiedades anticancerígenas .
Compuestos Similares:
Baicaleína: Un flavonoide con actividades biológicas similares pero carece de la hidrogenación observada en la dihidrobaicaleína.
7-O-metilwogonin: Otro flavonoide con actividad inhibitoria de PLK1, pero que difiere en su patrón de metilación.
Viscidulina II: Un flavonoide relacionado con efectos inhibitorios similares sobre PLK1.
Singularidad de la Dihidrobaicaleína: La dihidrobaicaleína es singular debido a su inhibición específica de PLK1 con un valor de IC50 de 6.3 μM, lo que la hace más potente en comparación con otros flavonoides relacionados . Su capacidad para inhibir múltiples quinasas también se suma a su versatilidad en la investigación del cáncer .
Comparación Con Compuestos Similares
Baicalein: A flavonoid with similar biological activities but lacks the hydrogenation seen in dihydrobaicalein.
7-O-methylwogonin: Another flavonoid with PLK1 inhibitory activity but differs in its methylation pattern.
Viscidulin II: A related flavonoid with similar inhibitory effects on PLK1.
Uniqueness of this compound: this compound is unique due to its specific inhibition of PLK1 with an IC50 value of 6.3 μM, making it more potent compared to other related flavonoids . Its ability to inhibit multiple kinases also adds to its versatility in anticancer research .
Propiedades
IUPAC Name |
5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-5,7,11,17-19H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDJGLOROGNHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188384 | |
| Record name | 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35683-17-1 | |
| Record name | 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35683-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


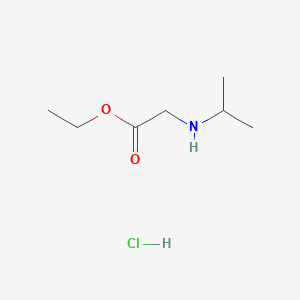


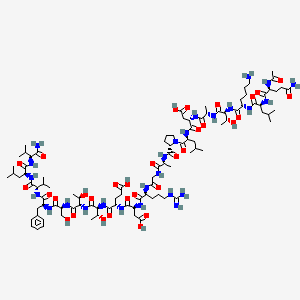
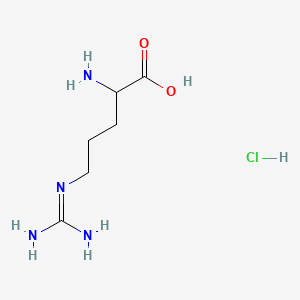

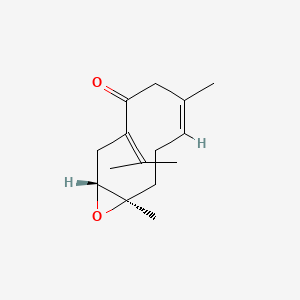
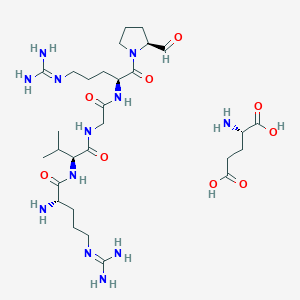
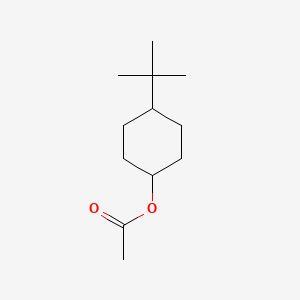
![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)

![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B3028785.png)
![2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3028786.png)

